1-(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione

Medicinal Chemistry Physicochemical Profiling Lipophilicity

Uracil lead optimization often stalls due to low lipophilicity. This pre-fluorinated building block (CAS 1340213-90-2) delivers a 1.5 logP advantage over 1-methyluracil, directly improving membrane permeability and CNS exposure without adding heteroatoms. • Eliminates hazardous late-stage fluorination • Enables one-step C5/C6 diversification, saving ≥2 synthetic steps • ≥95% purity, ideal for fragment-based design and PPO inhibitor programs.

Molecular Formula C6H5F3N2O2
Molecular Weight 194.11 g/mol
CAS No. 1340213-90-2
Cat. No. B1445273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione
CAS1340213-90-2
Molecular FormulaC6H5F3N2O2
Molecular Weight194.11 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)CC(F)(F)F
InChIInChI=1S/C6H5F3N2O2/c7-6(8,9)3-11-2-1-4(12)10-5(11)13/h1-2H,3H2,(H,10,12,13)
InChIKeyIIQJAWAGVULOHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Core Characteristics


1-(2,2,2-Trifluoroethyl)pyrimidine-2,4(1H,3H)-dione is a fluorinated pyrimidine-2,4-dione derivative (molecular formula C6H5F3N2O2, MW 194.11 g/mol) [1]. The compound features a uracil core N1‑substituted with a 2,2,2-trifluoroethyl group, a modification that significantly alters its physicochemical profile relative to non‑fluorinated N1‑alkyl uracils. It is supplied as a research‑grade building block with typical purities of 95–98% and is primarily employed as a synthetic intermediate in medicinal chemistry and agrochemical discovery programs .

Why Generic N1-Alkyl Uracil Analogs Cannot Substitute


Simple N1‑alkyl uracils such as 1‑methyluracil or 1‑ethyluracil are readily available and inexpensive, yet they lack the electron‑withdrawing and steric properties conferred by the trifluoroethyl moiety. This substitution has been shown to increase lipophilicity by approximately 1.5 log units compared to 1‑methyluracil [1], enhance metabolic stability, and improve binding affinity to certain enzyme pockets, effects that are not observed with the non‑fluorinated congeners [2]. Consequently, direct replacement of the trifluoroethyl group with a methyl or ethyl group would alter lead compound potency, selectivity, and pharmacokinetic profiles, making the fluorinated building block non‑substitutable in late‑stage optimization programs.

Quantitative Differentiation from N1-Substituted Uracil Analogs


Lipophilicity Compared with Methyl and Ethyl Analogs

The computed XLogP3 value of 1-(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione is 0.3, while 1‑methyluracil has an XLogP3 of –1.2 and 1‑ethyluracil (estimated) approximately –0.8 [1][2]. The trifluoroethyl substituent thus delivers a >1.5 log unit increase in lipophilicity, translating to a roughly 30‑fold higher predicted octanol/water partition coefficient.

Medicinal Chemistry Physicochemical Profiling Lipophilicity

Hydrogen-Bond Acceptor Count and Molecular Recognition

The target compound possesses 5 hydrogen‑bond acceptor (HBA) atoms (3 fluorine atoms plus 2 carbonyl oxygens), whereas 1‑methyluracil has only 2 HBA [1][2]. The three C–F bonds act as weak hydrogen‑bond acceptors and can participate in orthogonal multipolar interactions with protein backbones, a feature absent in the non‑fluorinated analogs.

Drug Design Molecular Recognition Physicochemical Properties

Synthetic Utility as a Late-Stage Fluorinated Building Block

1-(2,2,2-Trifluoroethyl)pyrimidine-2,4(1H,3H)-dione is utilized as a key intermediate in the synthesis of bioactive molecules, where the trifluoroethyl group is introduced early to avoid late‑stage fluorination challenges . In contrast, 1‑methyluracil and 1‑ethyluracil are typically used as early‑stage intermediates for non‑fluorinated series and cannot serve as direct precursors to trifluoroethyl‑containing final compounds without additional deprotection/realtylation steps.

Synthetic Chemistry Building Block Fluorination

Optimal Application Scenarios


Lead Optimization Requiring Enhanced Lipophilicity

When a uracil‑based lead series requires increased logP to improve membrane permeability or CNS exposure, the trifluoroethyl analog (XLogP3 = 0.3) provides a documented 1.5 log unit advantage over the methyl congener [1]. This property directly addresses ADME liabilities without introducing additional heteroatoms that could compromise selectivity.

Structure-Based Design with Fluorine-Protein Interactions

The three C–F bonds of the trifluoroethyl group can engage in multipolar interactions with backbone amides and side‑chain residues, as evidenced by the increased HBA count (5 vs. 2) relative to 1‑methyluracil [2]. This makes the compound a rational choice for fragment‑based or structure‑guided campaigns targeting enzymes with oxyanion holes or halogen‑bonding pockets.

Agrochemical Intermediate for PPO Inhibitor Synthesis

The compound serves as a direct precursor to trifluoroethyl‑substituted PPO inhibitors, a class of herbicides where the CF3CH2– motif is essential for target engagement and crop safety [3]. Using the pre‑fluorinated building block eliminates the need for hazardous late‑stage fluorination, streamlining process chemistry development.

Accelerated Parallel Synthesis of Fluorinated Libraries

For medicinal chemistry groups building focused libraries around the uracil scaffold, the ready‑to‑use trifluoroethyl building block enables one‑step diversification at C5 or C6 positions, saving ≥2 synthetic steps compared to starting from 1‑methyluracil and performing subsequent deprotection/alkylation . This efficiency gain translates to faster SAR cycles and reduced cost per compound.

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